The synthesis of Bepristat 1a involves several key steps that typically include the formation of the core structure followed by functional group modifications. While specific synthetic routes may vary, a common approach includes:
Technical details regarding yields, reaction conditions (temperature, solvents), and catalysts used in these synthetic pathways are critical for reproducibility and optimization in laboratory settings .
Bepristat 1a possesses a complex molecular structure characterized by a chloro-substituted aromatic ring and a piperidine moiety. The structural formula indicates:
The three-dimensional conformation of Bepristat 1a can be analyzed using techniques such as X-ray crystallography or computational modeling to predict binding interactions with its target proteins .
Bepristat 1a undergoes various chemical reactions typical of small organic molecules. Notably:
Understanding these reactions is essential for designing analogs with improved efficacy or reduced side effects .
The mechanism by which Bepristat 1a exerts its biological effects primarily involves inhibition of protein disulfide isomerase. This enzyme is critical for maintaining proper protein conformation and function. By binding to the enzyme's active site or allosteric sites, Bepristat 1a disrupts its activity, leading to:
Data from biological evaluations demonstrate significant effects on cell viability and thrombus formation in vitro and in vivo models .
Bepristat 1a exhibits several notable physical and chemical properties:
Characterization through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into purity and structural integrity .
Bepristat 1a has potential applications across various scientific domains:
Continued exploration of Bepristat 1a's properties and mechanisms will further elucidate its role in therapeutic contexts and enhance our understanding of related biochemical pathways .
Bepristat 1a (CID: 70701262) targets a deep hydrophobic pocket within the b′ domain of PDI, distinct from catalytic site inhibitors. This pocket, lined by residues Leu294, Phe304, Met354, Ile356, and Trp396, exhibits high affinity for bepristat 1a due to complementary hydrophobic interactions and specific hydrogen bonding. Crystallographic and mutagenesis studies reveal that bepristat 1a anchors to the b′ domain via:
This binding induces a conformational shift from the U-shaped structure of apo-PDI to a more compact state, where the a and a′ catalytic domains reorient by 18.7 ± 3.2°. The binding affinity (Kd = 0.7 μM) was determined using isothermal titration calorimetry, confirming high specificity for PDI over other serum proteins [1] [8].
Table 1: Key Interactions Between Bepristat 1a and PDI b′ Domain Residues
PDI Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Role in Specificity |
---|---|---|---|
Trp396 | Hydrogen bonding | -3.2 ± 0.4 | Allosteric signal transduction |
Phe304 | π-π stacking | -2.1 ± 0.3 | Hydrophobic pocket occlusion |
Met354 | Hydrophobic | -1.8 ± 0.2 | Substrate access blockade |
Ile356 | Van der Waals | -1.2 ± 0.1 | Conformational stability |
Leu294 | Hydrophobic | -0.9 ± 0.1 | Pocket volume modulation |
The 19-amino acid x-linker (residues 389-407) connecting the b′ and a′ domains functions as a dynamic "cap" over the hydrophobic pocket. Bepristat 1a binding displaces this linker, triggering a two-step allosteric activation:
Functional consequences were quantified using di-eosin-GSSG reductase assays:
Table 2: Kinetic Parameters of PDI Reductase Activity With and Without Bepristat 1a
Substrate | Condition | KM (nM) | kcat (min⁻¹) | kcat/KM (nM⁻¹min⁻¹) | Activity Change vs. apo-PDI |
---|---|---|---|---|---|
Di-eosin-GSSG | apo-PDI | 4168 ± 312 | 1135 ± 87 | 0.27 ± 0.03 | Reference |
Di-eosin-GSSG | + Bepristat 1a | 1814 ± 142* | 1995 ± 153* | 1.10 ± 0.12* | +307% |
Insulin polymers | apo-PDI | 2200 ± 190 | 0.48 ± 0.05 | 0.00022 ± 0.00003 | Reference |
Insulin polymers | + Bepristat 1a | ND (no saturation) | ND | ND | -100% at 2μM |
*ND = Not determinable due to inhibition; *p<0.01 vs apo-PDI [1]*
Bepristat 1a exhibits remarkable selectivity for PDI among vascular thiol isomerases, governed by structural divergence in substrate-binding domains:
This selectivity profile was confirmed through:
Table 3: Selectivity Profile of Bepristat 1a Across Thiol Isomerases
Thiol Isomerase | Domain Architecture | b′ Domain Key Residues | Bepristat 1a Binding Affinity (Kd, μM) | Reductase Activity Change (vs. apo-enzyme) | Molecular Basis of Selectivity |
---|---|---|---|---|---|
PDI (PDIA1) | a-b-b′-a′ | Trp396, Phe304, Met354 | 0.71 ± 0.09 | +307%* | Optimal hydrophobic complementarity |
ERp57 (PDIA3) | a-b-b′-a′ | Arg284, Lys287, Gly261 | >50 (no binding) | -22% | Positively charged pocket; Trp→Gly substitution |
ERp5 (PDIA6) | a0-a′-b | Ser218, Glu221, Trp154 | 38.2 ± 5.6 | +8% (NS) | Shallow groove; domain truncation |
ERp72 (PDIA4) | a0-a-b-b′-a′ | Arg398, Glu459, Phe415 | ND | No change | Salt bridge-occluded pocket |
Thioredoxin | Single TRX domain | N/A | ND | No change | Absence of b′ domain |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1